
2,7-dichloro-4-nitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dichloro-4-nitro-9H-fluorene is a chemical compound with the molecular formula C13H7Cl2NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and one nitro group attached to the fluorene core.
Métodos De Preparación
The synthesis of 2,7-dichloro-4-nitro-9H-fluorene typically involves multiple steps. One common method includes the nitration of 2,7-dichlorofluorene, followed by purification processes to isolate the desired product. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the selective formation of the nitro derivative .
Análisis De Reacciones Químicas
2,7-dichloro-4-nitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex fluorene derivatives, which are used in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 2,7-dichloro-4-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis. The anticancer activity is linked to the induction of apoptosis in cancer cells through the disruption of cellular pathways and the binding to active sites of target enzymes .
Comparación Con Compuestos Similares
2,7-dichloro-4-nitro-9H-fluorene can be compared with other fluorene derivatives, such as:
2,7-dichloro-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical transformations.
2,7-dibromo-9H-fluorene: Contains bromine atoms instead of chlorine, which can influence its reactivity and applications.
4-nitro-9H-fluorene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
92961-04-1 |
|---|---|
Fórmula molecular |
C13H7Cl2NO2 |
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
2,7-dichloro-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
Clave InChI |
OCHIQVDAGYHTQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)

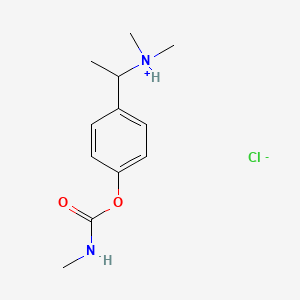
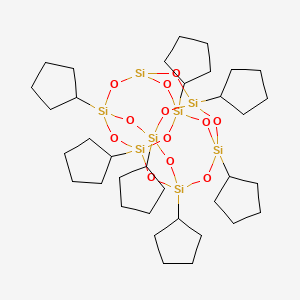
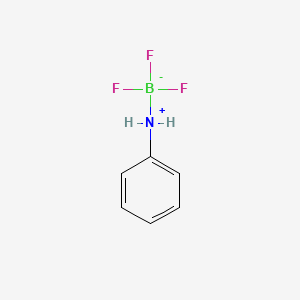
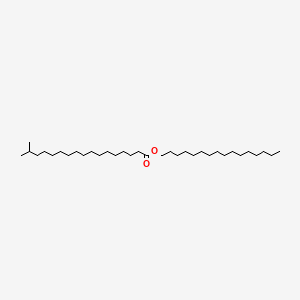
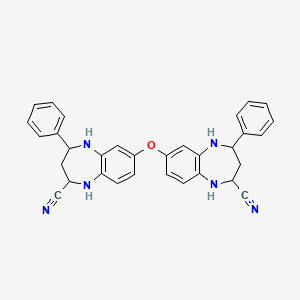

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
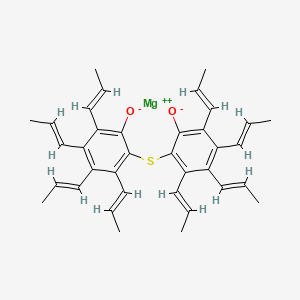
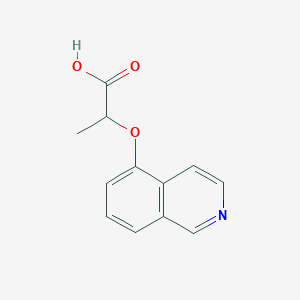
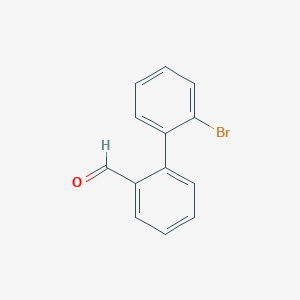
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
